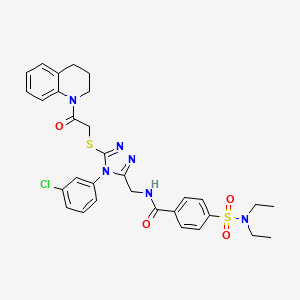

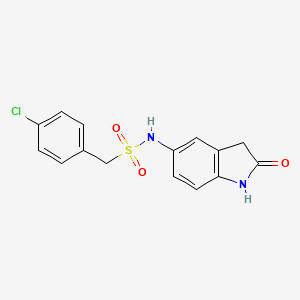

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

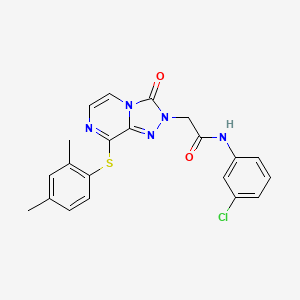

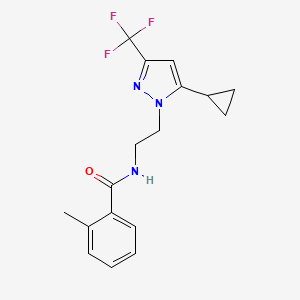

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, also known as SBI-0206965, is a chemical compound that has gained attention in the scientific community due to its potential in treating various diseases.

Aplicaciones Científicas De Investigación

Structural Insights and Conformational Analysis

Studies on related methanesulfonamide compounds reveal intricate details about their molecular conformation, which is crucial for understanding their reactivity and potential biological activities. For instance, the conformation of the N—H bond in various dichlorophenyl methanesulfonamide structures is influenced by the position of the chloro substituents, affecting the molecule's overall geometry and interaction capabilities with biological receptors (Gowda, Foro, & Fuess, 2007). Similarly, the packing of these molecules into chains through hydrogen bonding plays a significant role in their structural stability and potential intermolecular interactions (Gowda, Foro, & Fuess, 2007).

Synthesis and Chemical Reactivity

The synthesis of related compounds, such as (2-oxoindolin-3-yl)methanesulfonohydrazides, showcases innovative approaches to incorporating sulfonamide groups into complex molecules. A photo-induced, catalyst-free reaction involving sulfur dioxide insertion underlines the methodological advances in developing these compounds without the need for metal catalysts or complex reaction conditions (Zhou, Xia, & Wu, 2016). This process not only demonstrates the chemical versatility of sulfonamide derivatives but also opens avenues for generating diverse molecular structures with potential pharmacological applications.

Potential Biological Activities

The interaction of sulfonamide derivatives with biological targets is a key area of interest, particularly their role as inhibitors of various enzymes. For example, quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis regulation. These inhibitors show specificity based on the metal ions present in the enzyme's active site, highlighting the potential for designing targeted therapeutic agents (Huang, Xie, Ma, Hanzlik, & Ye, 2006). The structural analysis of enzyme-inhibitor complexes provides insights into the molecular basis of inhibition and aids in the development of new drugs with improved efficacy and selectivity.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAVDEBIDFLGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)